REACTION_CXSMILES
|
[F:1][C:2]1[C:15]([F:16])=[CH:14][CH:13]=[CH:12][C:3]=1[O:4][C:5]1[CH:11]=[CH:10][C:8](N)=[CH:7][CH:6]=1.Cl.N([O-])=O.[Na+].NC(N)=O.[Na+].[I-:27]>O>[F:16][C:15]1[CH:14]=[CH:13][CH:12]=[C:3]([O:4][C:5]2[CH:11]=[CH:10][C:8]([I:27])=[CH:7][CH:6]=2)[C:2]=1[F:1] |f:2.3,5.6|
|
Name
|
|
Quantity
|
8.84 g
|
Type
|
reactant
|
Smiles
|
FC1=C(OC2=CC=C(N)C=C2)C=CC=C1F
|
Name
|
|
Quantity
|
10.14 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
with stirring in portions at 0° C
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Into a 250-mL 4-necked round-bottom flask, was placed
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Type
|
STIRRING
|
Details
|
The mixture was stirred at 0° C. for half an hour
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Type
|
STIRRING
|
Details
|
The mixture was stirred at 0° C. for 20 min
|
Duration
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20 min
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred at room temperature for 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=CC=C1)OC1=CC=C(C=C1)I)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.5 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 79.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |